molecular formula C10H9F3O3 B1524471 Methyl 3-(2,2,2-trifluoroethoxy)benzoate CAS No. 35453-46-4

Methyl 3-(2,2,2-trifluoroethoxy)benzoate

Cat. No. B1524471
CAS RN: 35453-46-4
M. Wt: 234.17 g/mol
InChI Key: JXHXPGXYHFEPBQ-UHFFFAOYSA-N
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Description

“Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is a chemical compound with the CAS Number: 35453-46-4 . It has a molecular weight of 234.17 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is 1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is a powder that is stored at room temperature .

Scientific Research Applications

Anti-Cancer Research

Similar compounds have been evaluated for their anti-cancer properties using in vitro and in vivo biological models . Methyl 3-(2,2,2-trifluoroethoxy)benzoate could potentially be used in the development of new cancer therapies or in studying cancer cell biology.

Anti-Diabetic Research

Compounds with related structures have shown anti-diabetic properties . This compound might be used in researching diabetes treatment mechanisms or in the synthesis of anti-diabetic medication.

Pesticide Development

Related benzoate derivatives have been used in pesticide formulations . Methyl 3-(2,2,2-trifluoroethoxy)benzoate could serve as an intermediate in developing new pesticides with improved efficacy and safety profiles.

Pharmaceutical Precursor

Methyl-2-formyl benzoate is known to be a versatile substrate for medical product preparation . The subject compound might also serve as a precursor or intermediate in pharmaceutical synthesis.

Crystallography Studies

Crystalline forms of related compounds have been useful in various studies . This compound could be used to study crystal structures and properties relevant to drug design.

Analytical Standards

Similar trifluoromethyl benzoates have been used as analytical standards in chemical analysis . Methyl 3-(2,2,2-trifluoroethoxy)benzoate could be used to develop new analytical methods or standards.

Safety and Hazards

The compound is considered hazardous and has associated safety warnings. It has the signal word “Danger” and hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 3-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHXPGXYHFEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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